molecular formula C24H30N4O2S B243949 4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No. B243949
M. Wt: 438.6 g/mol
InChI Key: UHMUMENMDANTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B-cell malignancies.

Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets such as PLCγ2, leading to the activation of various signaling pathways. 4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide binds to the ATP-binding site of BTK, preventing its phosphorylation and subsequent downstream signaling.
Biochemical and Physiological Effects:
4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of B-cell malignancies. Additionally, 4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has been shown to inhibit the migration and adhesion of B-cells, which are important processes in the development and progression of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One advantage of 4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is its specificity for BTK, which reduces the potential for off-target effects. Additionally, 4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has shown promising results in preclinical models of various B-cell malignancies, indicating its potential for clinical use. However, one limitation of 4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the development and use of 4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide. One potential direction is the investigation of 4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide in combination with other targeted therapies or chemotherapy agents. Additionally, the use of 4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide in combination with immunotherapy agents such as checkpoint inhibitors may also be explored. Finally, the development of more potent and selective BTK inhibitors may further improve the efficacy and safety of this class of drugs.

Synthesis Methods

The synthesis of 4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide involves several steps, including the coupling of 4-aminobenzamide with 4-(3-methylbutanoyl)piperazine and subsequent thionation with carbon disulfide to form the carbamothioyl group. The final step involves the introduction of the methyl group at the 4-position of the benzamide ring using a palladium-catalyzed cross-coupling reaction with methyl magnesium bromide.

Scientific Research Applications

4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

properties

Molecular Formula

C24H30N4O2S

Molecular Weight

438.6 g/mol

IUPAC Name

4-methyl-N-[[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C24H30N4O2S/c1-17(2)16-22(29)28-14-12-27(13-15-28)21-10-8-20(9-11-21)25-24(31)26-23(30)19-6-4-18(3)5-7-19/h4-11,17H,12-16H2,1-3H3,(H2,25,26,30,31)

InChI Key

UHMUMENMDANTDT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.